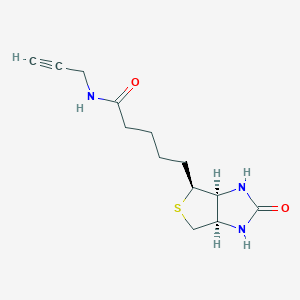

Biotin alkyne

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXUHRONZVELPY-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin Alkyne: A Technical Guide to Bioorthogonal Labeling and Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin alkyne is a versatile chemical probe that has become an indispensable tool in modern chemical biology, proteomics, and drug development. It is a derivative of biotin, a vitamin with an exceptionally high affinity for streptavidin and avidin proteins, that has been functionalized with a terminal alkyne group. This alkyne moiety allows for its participation in highly specific and efficient bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules for their detection, visualization, and enrichment.

This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its applications. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of this chemical tool in their experimental workflows.

Core Concepts: The Mechanism of this compound Labeling

This compound's utility lies in its ability to undergo bioorthogonal ligation with an azide-functionalized molecule. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The two most prominent bioorthogonal reactions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne (like that on this compound) and an azide to form a stable triazole linkage.[1][] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] The reaction is characterized by its rapid kinetics and high yields, making it a popular choice for in vitro labeling experiments.[4] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging and in vivo applications.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is catalyst-free and utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a stable triazole. While generally slower than CuAAC, SPAAC is highly biocompatible, making it the preferred method for labeling biomolecules in living cells and organisms.

Quantitative Data Presentation: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for this compound labeling depends on the specific experimental requirements, balancing the need for rapid kinetics with biocompatibility. The following table summarizes key quantitative parameters for these two reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |

| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. Reaction times can be as short as minutes. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. Reaction times can range from hours to overnight. |

| Biocompatibility | Limited by the cytotoxicity of the copper(I) catalyst, though ligands can be used to mitigate this. | Excellent biocompatibility due to the absence of a metal catalyst, making it suitable for live-cell and in vivo studies. |

| Protein Identification (Proteomics) | Generally yields a higher number of identified proteins in proteomics studies due to higher reaction efficiency. | May result in a lower number of identified proteins compared to CuAAC but can have lower background from non-specific reactions. |

| Typical Reactants | Biotin with a terminal alkyne (e.g., Biotin-PEG4-Alkyne). | Biotin conjugated to a strained cyclooctyne (e.g., DIBO-Biotin). |

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Subsequent this compound Labeling via CuAAC

This protocol describes the labeling of newly synthesized proteins in cultured cells with the methionine analog azidohomoalanine (AHA), followed by the ligation of this compound using a CuAAC reaction.

Materials:

-

Mammalian cells in culture

-

Methionine-free cell culture medium

-

Azidohomoalanine (AHA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS)

-

Streptavidin-agarose or magnetic beads

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

-

Add AHA to the methionine-free medium at a final concentration of 25-50 µM and incubate for 4-24 hours.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

CuAAC Reaction (Click Chemistry):

-

To the cell lysate, add the following reagents in order, vortexing after each addition:

-

This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

-

TCEP or Sodium Ascorbate (from a fresh 50 mM stock in water) to a final concentration of 1 mM.

-

TBTA (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.

-

CuSO₄ (from a 50 mM stock in water) to a final concentration of 1 mM.

-

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

-

Enrichment of Biotinylated Proteins:

-

Add pre-washed streptavidin beads to the reaction mixture.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with high salt, urea, and detergents can be employed for stringent purification.

-

-

Downstream Analysis:

-

The enriched proteins can be eluted from the beads by boiling in SDS-PAGE sample buffer for analysis by Western blotting.

-

For mass spectrometry analysis, on-bead digestion with trypsin is commonly performed. The resulting peptides are then analyzed by LC-MS/MS.

-

Protocol 2: On-Bead Digestion of Enriched Proteins for Mass Spectrometry

This protocol outlines the procedure for digesting biotin-alkyne labeled proteins that have been captured on streptavidin beads, in preparation for mass spectrometry-based proteomic analysis.

Materials:

-

Streptavidin beads with bound biotinylated proteins

-

Wash Buffer 1 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Wash Buffer 2 (e.g., 20% acetonitrile in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

-

Formic acid

Procedure:

-

Washing and Reduction:

-

Wash the beads three times with Wash Buffer 1.

-

Resuspend the beads in Wash Buffer 1 containing 10 mM DTT and incubate at 37°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature and add IAA to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

-

Digestion:

-

Wash the beads three times with Digestion Buffer to remove urea and excess reagents.

-

Resuspend the beads in Digestion Buffer and add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C with gentle shaking.

-

-

Peptide Elution and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with 80% acetonitrile/0.1% formic acid to recover any remaining peptides.

-

Combine the eluates and acidify with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using a C18 StageTip or similar desalting column prior to LC-MS/MS analysis.

-

Visualizations

Experimental Workflow for Proteomic Analysis using this compound

Caption: Workflow for labeling, enrichment, and analysis of proteins using this compound.

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound has emerged as a powerful and versatile tool for the study of biomolecules in a wide range of biological contexts. Its ability to participate in highly efficient and specific bioorthogonal click chemistry reactions allows for the robust labeling and enrichment of target molecules, facilitating their identification and characterization. The choice between CuAAC and SPAAC provides experimental flexibility, enabling applications both in vitro and in living systems. As research in chemical biology and proteomics continues to advance, the utility of this compound and related bioorthogonal probes is certain to expand, providing deeper insights into complex biological processes and aiding in the development of novel therapeutics.

References

Biotin Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and applications of biotin alkyne, a pivotal tool in modern bioconjugation and chemical biology.

Introduction

This compound is a chemically modified form of biotin (Vitamin B7) that incorporates a terminal alkyne group. This modification renders it a versatile tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans. The high affinity of the biotin moiety for streptavidin and avidin proteins is then leveraged for the detection, purification, and immobilization of these labeled biomolecules. This guide provides a detailed overview of the chemical structure and properties of this compound, a comprehensive experimental protocol for its use in protein labeling, and visualizations to aid in understanding its structure and experimental workflow.

Chemical Structure and Properties

This compound consists of the core biotin molecule linked to a propargylamine through an amide bond. The key functional group for bioconjugation is the terminal alkyne (C≡CH), which readily participates in click chemistry reactions.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The table below summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide | [1] |

| Molecular Formula | C₁₃H₁₉N₃O₂S | [1] |

| Molecular Weight | 281.38 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Good solubility in DMSO (250 mg/mL) and DMF; low solubility in water. | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture and light. | [2] |

| Purity (Typical) | ≥ 95% | [3] |

Experimental Protocol: Labeling of Azide-Modified Proteins with this compound

This protocol details a general procedure for the copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound. It is crucial to optimize the reaction conditions for each specific protein and application.

Materials

-

Azide-modified protein in a compatible buffer (e.g., PBS, Tris, HEPES), free of chelating agents like EDTA.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., sodium ascorbate, TCEP)

-

Protein labeling buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Purification resin (e.g., streptavidin-agarose, size-exclusion chromatography column, or dialysis cassette with appropriate MWCO)

-

Wash buffers (e.g., PBS with and without detergents like SDS or Tween-20)

-

Elution buffer (for affinity purification, e.g., high concentration of free biotin, or denaturing conditions like SDS-PAGE loading buffer)

Experimental Workflow

Caption: Experimental workflow for protein biotinylation.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

-

Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in deionized water or 10 mM TBTA in DMSO).

-

Freshly prepare a stock solution of the reducing agent (e.g., 50 mM sodium ascorbate in deionized water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) with the protein labeling buffer.

-

Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.

-

Premix the CuSO₄ and ligand stock solutions. A 5:1 ligand to copper ratio is often used.

-

Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of CuSO₄ is typically 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared reducing agent. The final concentration of the reducing agent is typically 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

-

-

Purification of Biotinylated Protein:

-

Removal of Excess Reagents: To remove unreacted this compound and catalyst components, perform dialysis against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Alternatively, size-exclusion chromatography (e.g., a desalting column) can be used.

-

Affinity Purification (Optional): For higher purity, the biotinylated protein can be enriched using streptavidin-functionalized agarose or magnetic beads.

-

Incubate the reaction mixture with the streptavidin resin to allow binding of the biotinylated protein.

-

Wash the resin extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins. More stringent washes with high salt concentrations or mild detergents may be necessary.

-

Elute the biotinylated protein from the resin. This can be achieved competitively with a high concentration of free biotin, or under denaturing conditions by boiling the resin in SDS-PAGE loading buffer.

-

-

-

Analysis:

-

The labeled protein can be analyzed by various methods, including SDS-PAGE followed by Coomassie staining or Western blotting with a streptavidin-HRP conjugate.

-

Mass spectrometry can be used to confirm the modification and identify the site of labeling.

-

Conclusion

This compound is an indispensable reagent in chemical biology and drug discovery, enabling the specific and efficient biotinylation of a wide range of biomolecules. Its utility in copper-catalyzed click chemistry provides a robust method for labeling, detecting, and purifying proteins and other biological macromolecules. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists seeking to employ this compound in their experimental workflows. Careful optimization of reaction and purification conditions will ensure the successful application of this powerful bioconjugation tool.

References

An In-depth Technical Guide to Biotin Alkyne Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for biotin alkyne, a critical reagent in bioconjugation and drug development. This compound enables the precise introduction of biotin moieties into various molecules through "click chemistry," facilitating affinity purification, detection, and targeted delivery of biomolecules. This document details common synthetic routes, purification protocols, and quantitative data to aid researchers in the efficient production and application of high-purity this compound derivatives.

Core Concepts: The Utility of this compound

This compound is a versatile chemical tool that combines the high-affinity interaction of biotin with avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M) with the robust and bioorthogonal nature of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][2] This allows for the specific and stable labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for a multitude of applications including:

-

Affinity Purification: Selective isolation of labeled biomolecules from complex mixtures.[3][4]

-

Detection and Imaging: Attachment of reporter molecules for visualization and quantification.

-

PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.[5]

-

Drug Delivery: Development of targeted therapeutic agents.

Synthesis of this compound: Key Strategies

The synthesis of this compound typically involves the modification of biotin's valeric acid side chain to introduce a terminal alkyne functionality. This can be achieved through direct coupling of biotin with an alkyne-containing linker or by converting the carboxylic acid of biotin into an alkyne group.

Amide Coupling to an Alkyne-Containing Amine

A prevalent method for synthesizing this compound involves the activation of biotin's carboxylic acid, followed by coupling with an amine that possesses a terminal alkyne. A common choice for this is propargylamine. The reaction generally proceeds by activating the biotin carboxyl group with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester.

Workflow for Amide Coupling Synthesis of this compound

Caption: General workflow for the synthesis of this compound via amide coupling.

Synthesis of Biotin-PEG-Alkyne

To enhance solubility in aqueous media and reduce steric hindrance, a polyethylene glycol (PEG) spacer is often incorporated between the biotin and alkyne moieties. The synthesis of Biotin-PEG-alkyne typically involves the reaction of an activated biotin derivative (e.g., Biotin-NHS ester) with an amino-PEG-alkyne linker.

Reaction Scheme for Biotin-PEG4-Alkyne Synthesis

Caption: Synthesis of Biotin-PEG4-Alkyne through amide coupling.

Synthesis from D-Biotin via a Multi-Step Approach

An alternative strategy involves a multi-step synthesis starting from D-biotin, where the carboxylic acid is replaced with a terminal alkyne. This method provides a carbon-linked biotin derivative.

Quantitative Data on this compound Synthesis

The following table summarizes representative yields for various this compound synthesis methods, compiled from the cited literature.

| Starting Material(s) | Product | Key Reagents | Reported Yield | Reference(s) |

| Biotin, Propargylamine | This compound | NHS, Et₃N | 81% | , |

| D-Biotin | Alkyne-Biotin Derivative | DIBAL, TsCl, NaI, Lithium acetylide | 66% (over 5 steps) | , |

| Biotin-NHS Ester, Compound 5 | Compound 6 (Biotinylated Amide) | Et₃N in DMF | 81% | |

| Biotin, N,N'-Disuccinimidyl carbonate | Biotin-NHS | Triethylamine | 72.9% | |

| D-biotin, N-hydroxybutanediimide | Biotin-NHS | 3-(ethyliminomethylamino)-N,N-dimethylpropan-1-amine hydrochloride | 91% |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via NHS Ester and Propargylamine

This protocol is adapted from methodologies described in the literature.

Materials:

-

Biotin-NHS ester

-

Propargylamine

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.

-

Add propargylamine (1.2 equivalents) to the solution.

-

Add triethylamine (1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane.

-

Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH in CH₂Cl₂).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Protocol 2: Synthesis of a Biotin-Derived Alkyne from D-Biotin

This protocol is a summary of the multi-step synthesis described by De la Torre and coworkers.

Step 1: Esterification of Biotin

-

React D-biotin with an alcohol (e.g., methanol) under acidic conditions to form the corresponding ester.

Step 2: Reduction of the Ester

-

Selectively reduce the ester to an alcohol using a reducing agent such as diisobutylaluminum hydride (DIBAL) at low temperature (-78 °C).

Step 3: Formation of a Leaving Group

-

Convert the alcohol to a good leaving group, for instance, by reacting it with toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate.

Step 4: Halide Substitution

-

Displace the tosylate with a halide, such as iodide, by reacting with sodium iodide (NaI).

Step 5: Introduction of the Alkyne

-

React the resulting halide with an acetylide source, like lithium acetylide, to introduce the terminal alkyne.

Purification of this compound

Purification is a critical step to ensure the high purity of this compound, which is essential for its effective use in downstream applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Flash Chromatography

Flash chromatography is the most common method for purifying this compound derivatives.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often employed to elute the product. The specific gradient will depend on the polarity of the this compound derivative.

Workflow for Flash Chromatography Purification

Caption: A typical workflow for the purification of this compound using flash chromatography.

Recrystallization

For some biotin derivatives, recrystallization can be an effective purification method to obtain highly pure crystalline material.

-

Procedure: The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure compound, while impurities remain in the solution. The crystals are then collected by filtration.

Affinity Purification

While not a primary method for purifying the small molecule itself, affinity chromatography using avidin or streptavidin resins is the cornerstone of purifying biomolecules that have been labeled with this compound. The extremely strong interaction between biotin and avidin/streptavidin allows for the selective capture of biotinylated molecules. Elution often requires denaturing conditions, although systems with modified avidin or cleavable biotin linkers can allow for milder elution.

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for the advancement of chemical biology and drug discovery. By understanding the different synthetic routes and purification techniques detailed in this guide, researchers can produce high-quality this compound reagents tailored to their specific applications. The choice of a particular synthetic strategy will depend on factors such as the desired linker, scale of synthesis, and available starting materials. Proper purification is paramount to ensure the reliability and reproducibility of subsequent bioconjugation experiments.

References

- 1. interchim.fr [interchim.fr]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Biotin Affinity Purification | Thermo Fisher Scientific - NL [thermofisher.com]

- 4. Two chromatographic schemes for protein purification involving the biotin/avidin interaction under native conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

mechanism of biotin alkyne click chemistry

An In-Depth Technical Guide to the Mechanism of Biotin-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for a multitude of applications in biomedical research and drug development.[1] The core of this methodology lies in its bio-orthogonality; the reacting moieties do not interact with native biological functional groups, ensuring that the reaction proceeds exclusively between the intended partners.[2][3] For biotinylation, the most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]

These reactions facilitate the covalent linkage of a biotin tag, functionalized with either an azide or an alkyne, to a target biomolecule containing the complementary functional group.[5] This guide provides a detailed examination of the mechanisms, quantitative aspects, and experimental protocols for both CuAAC and SPAAC in the context of biotin-alkyne conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, renowned for its efficiency, regioselectivity, and an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and inert linker. The reaction is typically performed in aqueous media and is tolerant of a wide range of functional groups and pH conditions (pH 4 to 12).

Core Mechanism

While initial proposals suggested a mononuclear copper mechanism, extensive experimental and computational studies have established that a more complex dinuclear copper intermediate is the kinetically favored pathway. This mechanism provides a more complete explanation for the reaction's high fidelity and remarkable rate.

The catalytic cycle involves several key steps:

-

Formation of Copper Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. A base facilitates the deprotonation of the alkyne, leading to the formation of a mononuclear copper acetylide.

-

Formation of the Dinuclear Intermediate: The mononuclear copper acetylide coordinates with a second Cu(I) ion to form a π,σ-bis(copper) acetylide intermediate. This dinuclear species is considered the primary catalytically active complex.

-

Azide Coordination and Cycloaddition: The organic azide then coordinates to this dinuclear complex, attacking the acetylide carbon to form a six-membered copper metallacycle. The second copper atom acts as a stabilizing donor ligand during this step.

-

Ring Contraction and Product Formation: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Reagents and Conditions

The active Cu(I) catalyst is oxygen-sensitive and can be oxidized to the inactive Cu(II) state. Therefore, reactions are typically run under oxygen-free conditions or with a reducing agent.

-

Copper Source: Common sources include Cu(I) salts like CuI or CuBr, or Cu(II) salts like CuSO₄ pentahydrate, which are reduced in situ.

-

Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to convert Cu(II) to the active Cu(I) state and prevent oxidative homocoupling of the alkyne.

-

Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a bio-orthogonal reaction that does not require a metal catalyst. The reaction's driving force is the high ring strain of a cyclooctyne, which is released upon the [3+2] dipolar cycloaddition with an azide to form a stable triazole.

Core Mechanism

The SPAAC mechanism is a concerted, second-order reaction. The key to its rapid kinetics lies in the structure of the cyclooctyne. The triple bond in cyclooctyne is significantly bent from the ideal 180° angle, creating substantial ring strain. This strain lowers the activation energy of the cycloaddition.

Density functional theory (DFT) calculations have shown that the fast rate of SPAAC is due to the lower energy required to distort both the azide and the cyclooctyne into the transition-state geometry compared to a linear alkyne. The reaction proceeds through a single transition state, leading to the formation of a fused triazole ring system. Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers.

Cyclooctyne Reagents

The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Several generations of cyclooctynes have been developed to optimize the balance between reactivity and stability.

-

DIBO (Dibenzocyclooctynol): Reacts exceptionally fast with azides. Chemical modifications, such as oxidizing the alcohol to a ketone, can further increase the reaction rate.

-

DIFO (Difluorinated Cyclooctyne): The inclusion of electron-withdrawing fluorine atoms at the propargylic positions dramatically increases the rate of cycloaddition.

-

BCN (Bicyclononyne): Offers a good balance of high reactivity and stability.

-

DBCO (Dibenzocyclooctyne): A widely used reagent for copper-free click reactions.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed, biocompatibility, and the nature of the target molecule.

Table 1: Comparison of Second-Order Rate Constants for SPAAC Cyclooctynes

| Cyclooctyne Reagent | Reacting Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DIFO | Benzyl azide | 0.08 | |

| BCN | Benzyl azide | ~0.3 | |

| DIBAC | Benzyl azide | ~0.1 | |

| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | Not specified | 3.5 |

Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature, so these values should be considered for comparative purposes.

Table 2: Proteomic Identification Efficiency: CuAAC vs. SPAAC

A study comparing the labeling efficiency for O-GlcNAcylated proteins in A549 cells demonstrated the following:

| Method | Biotin Probe | Number of Proteins Identified |

| CuAAC | Biotin-Diazo-Alkyne | 229 |

| SPAAC | Biotin-DIBO-Alkyne | 188 |

Data from a gel-based mass spectrometry method, suggesting CuAAC was a more powerful method for protein identification in this specific proteomics workflow.

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins. Researchers should optimize concentrations, reaction times, and purification methods for their specific target and application.

Protocol: Biotinylation via CuAAC

This protocol is adapted for labeling azide-modified proteins in a cell lysate with an alkyne-biotin probe.

Materials:

-

Azide-modified protein sample in lysis buffer.

-

Biotin-Alkyne (e.g., Biotin-PEO₃-Alkyne), 25 mM stock in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP), freshly prepared 40 mM stock in water.

-

Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM stock in 1:4 DMSO:t-butanol.

-

Copper(II) Sulfate (CuSO₄), 200 mM stock in water.

-

Aminoguanidine hydrochloride, 1 M stock in water (optional, to intercept ascorbate byproducts).

-

Sodium Ascorbate, freshly prepared 400 mM stock in water.

Procedure:

-

To 500 µL of cell lysate (adjusted to ~2 mg/mL protein), add the reagents sequentially. Vortex briefly after each addition.

-

Add 10 µL of Biotin-Alkyne stock solution (final concentration: ~500 µM).

-

Add 10 µL of TBTA stock solution (final concentration: 40 µM).

-

Add 10 µL of TCEP stock solution (final concentration: 800 µM).

-

Add 1 µL of CuSO₄ stock solution (final concentration: 400 µM).

-

Initiate the reaction by adding 1 µL of Sodium Ascorbate stock solution (final concentration: 800 µM).

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents, followed by downstream applications such as streptavidin enrichment or Western blotting.

Protocol: Biotinylation via SPAAC (Copper-Free)

This protocol is adapted for labeling azide-modified glycoproteins on the surface of living cells with a DBCO-biotin probe.

Materials:

-

Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).

-

Phosphate-buffered saline (PBS).

-

Sulfo-DBCO-Biotin, 10 mM stock in DMSO.

-

Lysis buffer (e.g., STET-lysis buffer with protease inhibitors).

Procedure:

-

After metabolic labeling, wash the cells twice with ice-cold PBS to remove residual media.

-

Prepare the labeling solution by diluting the Sulfo-DBCO-Biotin stock to a final concentration of 100 µM in ice-cold PBS.

-

Add the labeling solution to the cells and incubate for 1-2 hours at 4°C with gentle agitation to label surface proteins.

-

Remove the labeling solution and wash the cells twice with ice-cold PBS to remove excess DBCO-biotin.

-

Lyse the cells directly on the plate using an appropriate lysis buffer.

-

Collect the lysate and clarify by centrifugation. The lysate containing biotinylated proteins is now ready for downstream analysis.

Experimental Workflow Visualization

Conclusion

Biotin-alkyne click chemistry, through both its copper-catalyzed and strain-promoted pathways, provides a powerful and versatile toolkit for researchers in life sciences and drug development. The CuAAC reaction offers extremely fast kinetics and high yields, making it ideal for in vitro applications. The SPAAC reaction provides a crucial copper-free alternative, enabling the specific labeling of biomolecules in living cells and organisms with minimal perturbation. A thorough understanding of their respective mechanisms, quantitative differences, and experimental considerations is essential for the successful design and execution of experiments aimed at elucidating complex biological processes.

References

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. abpbio.com [abpbio.com]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. First described by Sharpless and Meldal, this powerful transformation joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Its widespread adoption stems from its remarkable efficiency, mild reaction conditions, high yields, and exceptional tolerance of a vast array of functional groups, making it a cornerstone of drug discovery, bioconjugation, and materials science.[1][3][4]

Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and typically produces a mixture of 1,4 and 1,5 regioisomers, the copper-catalyzed version proceeds with a rate acceleration of up to 10⁸ and exhibits exquisite regioselectivity for the 1,4-isomer. This guide provides a detailed overview of the CuAAC reaction, focusing on its core mechanism, reaction components, quantitative aspects, and practical applications.

The Core Mechanism: A Dinuclear Pathway

While early proposals considered a mononuclear copper catalyst, substantial kinetic, computational, and experimental evidence now supports a dinuclear copper-mediated pathway as the kinetically favored and operative mechanism. This model, which shows a second-order dependence on the copper concentration, better explains the reaction's rapid kinetics.

The catalytic cycle involves several key steps:

-

Formation of the π,σ-Bis(copper) Acetylide: Two copper(I) centers coordinate to the terminal alkyne. One copper atom forms a σ-bond with the terminal carbon upon deprotonation, while the second copper atom forms a π-complex with the alkyne's triple bond. This dual activation is a key feature of the dinuclear mechanism.

-

Azide Coordination: An organic azide coordinates to one of the copper centers of the activated acetylide complex. This brings the two reactive partners into close proximity.

-

Cycloaddition and Ring Formation: The terminal nitrogen of the azide attacks the internal, now more nucleophilic, carbon of the acetylide. This concerted or very rapid stepwise process forms a six-membered copper-containing metallacycle.

-

Ring Contraction & Product Formation: The metallacycle undergoes a rapid ring contraction to form a dinuclear copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved by a proton source, which is often another molecule of the terminal alkyne. This step releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.

Key Reaction Components and Quantitative Data

The success of a CuAAC reaction depends on several key components. The choice of catalyst, ligand, and solvent can significantly impact reaction rate and yield.

| Component | Common Reagents | Concentration/Ratio | Role & Notes |

| Copper(I) Source | CuI, CuBr, Cu(MeCN)₄PF₆ | 0.1 - 5 mol% | The active catalyst. Cu(I) is prone to oxidation, requiring careful handling or in situ generation. |

| Copper(II) Precursor | CuSO₄·5H₂O | 1 - 10 mol% | Used with a reducing agent to generate Cu(I) in situ. This is the most common and convenient method. |

| Reducing Agent | Sodium Ascorbate | 5 - 20 mol% (or excess) | Reduces Cu(II) to the active Cu(I) state and prevents oxidative side reactions like alkyne homocoupling. |

| Ligands | TBTA, THPTA, BTTAA, Bathocuproine | 1 - 5 eq. to Cu | Accelerates the reaction and stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidation. |

| Solvents | t-BuOH/H₂O, DMSO, DMF, THF, H₂O | - | The reaction is tolerant of a wide range of solvents, including aqueous systems, which is ideal for bioconjugation. |

| Base (Optional) | DIPEA, Et₃N | - | Can facilitate the deprotonation of the terminal alkyne, but is often not necessary, especially in aqueous media. |

Impact of Ligands on Reaction Rate

Ligands are crucial for achieving high efficiency, especially in biological applications where low catalyst concentrations are necessary to minimize cytotoxicity. Nitrogen-based chelating ligands have been shown to be particularly effective.

| Ligand | Structure Type | Typical Conditions | Relative Rate Enhancement | Reference |

| None | - | CuSO₄/Ascorbate in H₂O/t-BuOH | 1x (baseline) | - |

| TBTA | Tris(triazolylmethyl)amine | Aqueous buffer | ~10-100x | |

| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | Aqueous buffer (High water solubility) | ~10-100x | |

| BTTAA | Tris(benzyltriazolylmethyl)amine | DMSO, organic solvents | >100x | |

| Betaine | Zwitterionic Additive | Aqueous Medium | Enables ppm levels of Cu(I) |

Detailed Experimental Protocol (General Procedure)

This section provides a generalized protocol for a small-scale CuAAC reaction. Note: All manipulations involving the copper catalyst should be performed with care to minimize exposure to oxygen.

Materials:

-

Alkyne-containing molecule (1.0 eq)

-

Azide-containing molecule (1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium Ascorbate (0.1 - 0.2 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.1 eq)

-

Solvent: 1:1 mixture of deionized water and t-butanol

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in the chosen solvent system (e.g., H₂O/t-BuOH).

-

Ligand Addition: Add the THPTA solution to the reaction mixture and stir to ensure homogeneity.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction vessel, followed immediately by the CuSO₄ solution. A color change is often observed as the Cu(I)-ligand complex forms.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC, LC-MS, or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹). Reactions are often complete within 1 to 12 hours.

-

Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using standard techniques such as column chromatography. For many bioconjugation applications, purification is achieved via precipitation or size-exclusion chromatography.

References

An In-depth Technical Guide to Biotin-Alkyne for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotin-alkyne as a powerful tool in bioconjugation, with a focus on its application in "click chemistry." It is designed to equip beginners with the foundational knowledge and practical protocols necessary to successfully implement biotin-alkyne-based labeling strategies in their research.

Introduction to Biotin-Alkyne and Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is instrumental in various fields, including diagnostics, therapeutics, and fundamental biological research. Biotin-alkyne is a versatile chemical probe that combines the high-affinity binding of biotin to streptavidin with the bioorthogonal reactivity of an alkyne group. This unique combination allows for the selective labeling and subsequent detection, purification, or visualization of a wide range of biomolecules, such as proteins, nucleic acids, and glycans.[1][2][3]

The alkyne functional group is central to the utility of biotin-alkyne, as it serves as a handle for "click chemistry." Coined by K. Barry Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, aqueous conditions with no or minimal byproducts.[4] The most prominent click chemistry reaction for bioconjugation is the azide-alkyne cycloaddition.[1]

Core Principles: Azide-Alkyne Click Chemistry

The azide-alkyne cycloaddition reaction forms a stable triazole linkage between an azide and an alkyne. There are two primary forms of this reaction utilized in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and the most widely used form of click chemistry. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The copper catalyst significantly accelerates the reaction rate. However, the cytotoxicity of copper can be a concern for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain. SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies where the toxicity of copper is a limiting factor. However, the reaction kinetics of SPAAC are generally slower than CuAAC.

Below is a diagram illustrating the logical relationship of choosing between CuAAC and SPAAC.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Second-Order Rate Constant | 1 to 100 M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | |

| Reaction Time | Minutes to a few hours | Hours to days | |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |

| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |

Table 2: Labeling Efficiency of Biotin-Alkyne with Different Biomolecules

| Biomolecule | Labeling Method | Reported Efficiency | Key Considerations | Reference(s) |

| Proteins (in vitro) | CuAAC | >90% | Dependent on protein concentration and accessibility of the alkyne tag. | |

| Proteins (live cells) | SPAAC | Variable, can be lower than in vitro | Dependent on cell permeability of reagents and expression levels of the target protein. | |

| Oligonucleotides | CuAAC | >80% with optimized conditions | Potential for oxidative damage to DNA/RNA by copper. | |

| Oligonucleotides | SPAAC | ~30% within 2.5 hours | Slower kinetics compared to ynamine-based CuAAC. | |

| Glycans (live cells) | CuAAC (with BTTPS ligand) | 20-38 fold higher signal than standard biotin-azide | Ligand choice is critical for efficiency and biocompatibility. | |

| Glycans (on surfaces) | CuAAC | High efficiency (~40-55% of total labeled glycans) | Requires optimization of reaction conditions (e.g., aniline catalysis for oxime ligation). |

Experimental Protocols

The following are generalized protocols for labeling proteins and DNA with biotin-alkyne. Note: These protocols should be optimized for each specific application.

Protein Labeling with Biotin-Alkyne via CuAAC

This protocol is suitable for labeling purified proteins or proteins in cell lysates that have been metabolically or enzymatically tagged with an azide group.

Materials:

-

Azide-modified protein sample (1-5 mg/mL)

-

Biotin-alkyne (e.g., Biotin-PEG4-Alkyne) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, prepare fresh )

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein to a final concentration of 10-100 µM.

-

Biotin-alkyne to a final concentration of 100-500 µM (10-50 fold excess over the protein).

-

THPTA to a final concentration of 250-1250 µM (maintain a 5:1 ligand to copper ratio).

-

CuSO₄ to a final concentration of 50-250 µM.

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM. Gently mix.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Remove excess reagents using size-exclusion chromatography, dialysis, or protein precipitation.

DNA Labeling with Biotin-Alkyne via SPAAC

This protocol is suitable for labeling azide-modified DNA or oligonucleotides in a copper-free manner.

Materials:

-

Azide-modified DNA/oligonucleotide

-

Biotin-DBCO (or other strained alkyne) stock solution (10 mM in DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine:

-

Azide-modified DNA to a final concentration of 1-10 µM.

-

Biotin-DBCO to a final concentration of 10-100 µM (10-fold excess over DNA).

-

-

Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C, protected from light.

-

Purification: Purify the labeled DNA using ethanol precipitation, size-exclusion chromatography, or HPLC.

Mandatory Visualizations

Experimental Workflow for Biotin-Alkyne Labeling

The following diagram illustrates a general experimental workflow for labeling biomolecules with biotin-alkyne followed by downstream analysis.

Signaling Pathway Analysis: Activity-Based Protein Profiling (ABPP)

Biotin-alkyne is a key reagent in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Biotin-Alkyne Bioconjugation

| Problem | Possible Cause | Recommended Solution(s) | Reference(s) |

| Low Labeling Efficiency / No Labeling | Inactive biotin-alkyne reagent. | Use a fresh stock of the biotin-alkyne reagent. Store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |

| Inefficient click reaction (CuAAC). | Prepare the sodium ascorbate solution fresh each time. Ensure the copper and ligand are added in the correct order and ratio. Degas the reaction mixture to prevent oxidation of Cu(I). | ||

| Inefficient click reaction (SPAAC). | Increase the reaction time and/or temperature. Use a more reactive strained alkyne if possible. | ||

| Low concentration of biomolecule. | Concentrate the biomolecule sample before labeling. | ||

| Inaccessible alkyne/azide handle. | Consider using a longer PEG spacer on the biotin-alkyne to reduce steric hindrance. | ||

| High Background / Non-specific Labeling | Non-specific binding of biotin-alkyne. | Increase the number and stringency of wash steps after the click reaction. Include detergents (e.g., Tween-20) in the wash buffers. | |

| Endogenous biotin in the sample. | Block endogenous biotin using an avidin/biotin blocking kit before adding streptavidin conjugates. | ||

| Thiol-yne side reactions (SPAAC). | Block free thiols (cysteines) with an alkylating agent (e.g., iodoacetamide) before adding the strained alkyne. | ||

| Protein precipitation during labeling. | Reduce the molar excess of the biotin-alkyne reagent. Perform the reaction at a lower temperature (e.g., 4°C). Ensure the buffer conditions are optimal for protein stability. |

Conclusion

Biotin-alkyne, in conjunction with click chemistry, offers a robust and versatile platform for the bioconjugation of a wide array of biomolecules. Its applications are continually expanding, from fundamental studies of cellular processes to the development of novel diagnostics and therapeutics. By understanding the core principles of CuAAC and SPAAC, and by following carefully optimized protocols, researchers can effectively harness the power of biotin-alkyne to advance their scientific investigations. This guide provides the necessary foundation for beginners to confidently embark on their bioconjugation experiments, while also serving as a valuable resource for experienced scientists seeking to refine their techniques.

References

- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. future-diagnostics.com [future-diagnostics.com]

- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Bioorthogonal Chemistry with Biotin Alkyne

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, allowing for the precise chemical modification of molecules within living systems without interfering with endogenous biochemical processes. This in-depth guide explores the core principles of bioorthogonal chemistry with a focus on a key reagent: biotin alkyne. We will delve into the mechanisms of the most common bioorthogonal reactions involving this compound, provide detailed experimental protocols, and present quantitative data to inform experimental design.

The Essence of Bioorthogonality

Coined by Carolyn Bertozzi, the term "bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with or being interfered by the native biological processes.[1][2] This is achieved by utilizing functional groups that are abiotic and therefore do not participate in the vast network of biochemical reactions that sustain life.[3][4] The quintessential bioorthogonal reaction pair consists of two mutually reactive partners that are inert to the cellular milieu until they come into contact with each other.

This strategy typically involves a two-step process. First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a "chemical reporter" group (e.g., an azide or an alkyne). Then, a "probe" molecule containing the complementary reactive group and a payload (e.g., a biotin affinity tag or a fluorophore) is introduced. The subsequent bioorthogonal reaction forms a stable covalent bond, effectively labeling the target biomolecule for detection, visualization, or isolation.[5]

This compound is a versatile probe that incorporates a terminal alkyne for bioorthogonal ligation and a biotin moiety for highly specific affinity-based applications. The strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for the detection, purification, and quantification of biotinylated molecules.

Core Bioorthogonal Reactions with this compound

The terminal alkyne of this compound is a key functional group that participates in one of the most robust and widely used classes of bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted triazole ring. The reaction is extremely reliable, proceeds with high yields, and is tolerant of a wide range of functional groups and aqueous environments.

However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential for cellular toxicity. To mitigate this, ligands such as THPTA or BTTAA are often used to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.

Diagram illustrating the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms.

While SPAAC is an excellent alternative for live-cell imaging, its reaction kinetics are generally slower than CuAAC. The choice of cyclooctyne is critical, with more strained derivatives like dibenzocyclooctyne (DBCO) exhibiting faster reaction rates.

Diagram illustrating the SPAAC reaction mechanism.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends heavily on the experimental context. CuAAC is generally faster, while SPAAC offers superior biocompatibility for live-cell applications. A comparative study on O-GlcNAc proteomics found that CuAAC with a biotin-alkyne probe identified a higher number of proteins compared to SPAAC with a biotin-cyclooctyne probe (229 vs. 188 proteins).

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Generally faster (can be 100-fold faster than SPAAC) | Slower, dependent on the strain of the cyclooctyne |

| Biocompatibility | Potentially toxic due to copper catalyst, though ligands can mitigate this | Excellent, no metal catalyst required |

| Reactants | Terminal alkyne (e.g., this compound) and azide | Strained cyclooctyne and azide |

| Typical Applications | In vitro labeling, proteomics, fixed cells, situations where copper is tolerated | Live-cell imaging, in vivo studies, applications requiring high biocompatibility |

| Selectivity | High | High |

Experimental Protocols

Here, we provide generalized protocols for labeling proteins with this compound using CuAAC. These should be optimized for specific applications.

Protocol 1: In Vitro Protein Labeling with this compound via CuAAC

This protocol is for labeling a purified protein that has been metabolically or enzymatically functionalized with an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS), free of sodium azide.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in DMSO/water).

-

Reducing agent (e.g., sodium ascorbate or TCEP) stock solution, freshly prepared (e.g., 300 mM in water).

-

Protein purification tools (e.g., gel filtration columns or dialysis cassettes).

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the appropriate buffer to the desired final concentration.

-

Add the this compound stock solution to the protein solution. The final concentration of this compound should be in molar excess to the protein (e.g., 10-50 fold excess).

-

Add the copper(I)-stabilizing ligand to the reaction mixture and mix gently.

-

Add the CuSO4 stock solution and mix.

-

Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. Longer incubation times may improve labeling efficiency.

-

Quench the reaction if necessary (e.g., by adding EDTA to chelate the copper).

-

Remove excess reagents and purify the biotinylated protein using gel filtration, dialysis, or another suitable method.

-

The labeled protein can be detected by Western blot using streptavidin-HRP or analyzed by mass spectrometry.

Diagram of the in vitro protein labeling workflow.

Protocol 2: Labeling of Proteins in Cell Lysates via CuAAC

This protocol is for labeling azide-modified proteins within a complex cell lysate.

Materials:

-

Cell lysate containing azide-modified proteins in a suitable lysis buffer.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Click chemistry master mix components as described in Protocol 1.

-

Streptavidin-conjugated beads for enrichment.

-

Wash buffers (e.g., PBS with detergents like SDS).

-

Elution buffer or on-bead digestion reagents for mass spectrometry.

Procedure:

-

Quantify the protein concentration of the cell lysate.

-

To a defined amount of lysate, add the this compound and the click chemistry reagents in the order described in Protocol 1.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Enrich the biotinylated proteins by adding streptavidin-conjugated beads and incubating for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series might include high salt, urea, and detergent washes.

-

Elute the captured proteins from the beads or perform on-bead digestion for subsequent analysis by mass spectrometry.

Applications in Drug Development and Research

The use of this compound in bioorthogonal chemistry has numerous applications in drug discovery and fundamental research:

-

Target Identification and Validation: this compound can be incorporated into small molecule probes to identify their protein targets in a cellular context.

-

Proteome Profiling: Metabolic labeling with azide-containing sugars, amino acids, or other building blocks, followed by CuAAC or SPAAC with this compound, allows for the activity-based protein profiling (ABPP) and the study of post-translational modifications.

-

Imaging and Tracking: While biotin itself is not a fluorophore, it can be used to recruit fluorescently labeled streptavidin for imaging applications.

-

PROTACs: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

-

Drug Delivery: The specificity of click chemistry allows for the targeted delivery of drugs by conjugating them to antibodies or other targeting moieties.

Conclusion

Bioorthogonal chemistry, particularly through the use of this compound in CuAAC and SPAAC reactions, provides a robust and versatile platform for the chemical manipulation of biomolecules in complex biological systems. The choice between the copper-catalyzed and strain-promoted methods depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments that can unlock new insights into cellular function and accelerate the drug development process.

References

An In-Depth Technical Guide to the Solubility and Stability of Biotin Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of biotin alkyne and its derivatives. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for the effective use of this versatile chemical probe in a variety of applications, from molecular labeling to target identification and pathway elucidation. This document details solubility in common laboratory solvents, stability under various conditions, and provides experimental protocols for both characterization and application.

Core Properties of this compound and its Derivatives

This compound is a chemically modified form of biotin (Vitamin H) that incorporates a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified molecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This property has made this compound an invaluable tool in chemical biology and drug discovery for applications such as the labeling and purification of proteins, nucleic acids, and other biomolecules.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in experimental settings. Generally, the unmodified this compound exhibits low solubility in water and aqueous buffers, while demonstrating good solubility in polar aprotic organic solvents. To enhance aqueous solubility and improve biocompatibility, this compound is often synthesized with hydrophilic linkers, most commonly polyethylene glycol (PEG).

Table 1: Solubility of this compound and a Common Derivative

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | Good | Stock solutions are typically prepared in DMSO. |

| Dimethylformamide (DMF) | Good | An alternative to DMSO for preparing stock solutions. | |

| Water | Low | Limited solubility in aqueous buffers can necessitate the use of co-solvents.[1][2] | |

| Biotin-PEG4-Alkyne | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (218.54 mM)[3] | The PEG4 linker significantly enhances solubility. |

| Aqueous Buffers | Enhanced | The hydrophilic PEG linker improves solubility in aqueous media, facilitating conjugation reactions.[4][5] | |

| Dichloromethane (DCM) | Soluble | ||

| Acetonitrile | Soluble |

Stability Profile

The stability of this compound is crucial for its storage and successful application in various experimental conditions, which can range from in vitro biochemical assays to live cell imaging and proteomic studies.

General Storage Recommendations:

-

Solid Form: Store at -20°C in the dark and desiccated for long-term stability, with some sources indicating stability for up to 24 months under these conditions. It can be shipped at ambient temperature for short periods (up to 3 weeks).

-

In Solution: Stock solutions in anhydrous DMSO can be stored at -20°C for at least one month. Aqueous solutions are less stable and it is generally recommended to prepare them fresh before use.

pH and Temperature Stability:

While specific kinetic data for the degradation of this compound is not extensively published, the stability can be inferred from the known properties of biotin and the alkyne functional group.

-

Biotin Moiety: The biotin ring itself is stable in moderately acidic and neutral aqueous solutions and can withstand heating to 100°C in these conditions. However, it is unstable in strong acids and alkaline solutions (pH > 9).

-

Alkyne Group: Terminal alkynes are generally stable functional groups and do not readily undergo hydrolysis under typical biological conditions.

-

Aqueous Solutions: this compound and its derivatives in aqueous solutions are generally stable for 6-12 months when stored at -20°C, provided no reactive species are present.

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of this compound, as well as a common application in chemical proteomics.

Protocol for Determining Equilibrium Solubility by HPLC

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific buffer, a critical parameter for designing experiments.

Materials:

-

This compound (solid)

-

Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Incubator with agitation

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test buffer in a sealed vial.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the suspension to remove any undissolved solid. It is crucial to ensure the filtration does not introduce contaminants or cause the dissolved compound to precipitate.

-

HPLC Analysis: Analyze the clear filtrate by HPLC. Inject a known volume and determine the peak area corresponding to this compound.

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtrate. This concentration represents the equilibrium solubility in the tested buffer at the specified temperature.

Protocol for Assessing Stability by HPLC

This protocol describes a method to evaluate the stability of this compound under different conditions (e.g., pH, temperature) over time.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Dilute the this compound stock solution into the different aqueous buffers to a known final concentration.

-

Incubation: Aliquot the solutions into separate vials for each time point and condition to be tested. Incubate the vials at the desired temperatures.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by, for example, flash-freezing the sample or adding a quenching agent that neutralizes the degradation-inducing condition.

-

HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life (t½) can be calculated.

Applications in Signaling Pathway Analysis

This compound has emerged as a powerful tool for elucidating signaling pathways through activity-based protein profiling (ABPP) and chemical proteomics. These approaches enable the identification of enzyme activities and protein-small molecule interactions within complex biological systems.

Kinase Activity Profiling

Kinases are a large family of enzymes that play a central role in signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them important drug targets. This compound-containing probes can be used to profile kinase activity and inhibitor selectivity.

Workflow for Kinase Activity Profiling:

A common strategy involves using ATP or inhibitor probes that are functionalized with an alkyne group. These probes bind to the active site of kinases. Following cell lysis, the alkyne-tagged kinases are "clicked" to an azide-biotin reporter tag. The biotinylated kinases can then be enriched using streptavidin beads and identified by mass spectrometry. This allows for the identification of active kinases in a given cellular state and can be used to assess the target engagement and selectivity of kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Signaling

This compound is also utilized in the study of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that mediate a wide range of physiological processes. Covalent probes containing an alkyne handle can be used to label specific GPCRs. Subsequent click reaction with biotin-azide allows for the enrichment and identification of the receptor and its interacting partners, providing insights into GPCR signaling complexes.

Experimental Workflows and Logical Relationships

General Chemical Proteomics Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the protein targets of a small molecule of interest using a this compound-based approach.

Decision Workflow for Solubility and Stability Assessment

This diagram outlines the logical steps for a researcher to assess the solubility and stability of this compound for a planned experiment.

Conclusion

This compound and its derivatives are powerful and versatile reagents in chemical biology and drug discovery. A thorough understanding of their solubility and stability is paramount for the successful design and execution of experiments. While unmodified this compound has limited aqueous solubility, PEGylated versions offer a significant improvement. The stability of this compound is generally robust under neutral and moderately acidic conditions, but degradation can occur in strongly acidic or alkaline environments. The provided protocols and workflows serve as a guide for researchers to characterize and effectively utilize this compound in their specific applications, ultimately enabling deeper insights into complex biological processes.

References

The Strategic Application of Biotin Alkyne Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract